molecular formula C11H21N3O3S B7056784 2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B7056784
M. Wt: 275.37 g/mol
InChI Key: FETYCWXPEUZSQX-UHFFFAOYSA-N
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Description

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide typically involves the reaction of imidazole derivatives with ethoxyethyl groups and dimethylethanesulfonamide. One common method involves the alkylation of imidazole with 1-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N,N-dimethylethanesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler imidazole derivatives .

Scientific Research Applications

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide is unique due to the combination of its imidazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-(1-ethoxyethyl)imidazol-1-yl]-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-5-17-10(2)11-12-6-7-14(11)8-9-18(15,16)13(3)4/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETYCWXPEUZSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=CN1CCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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